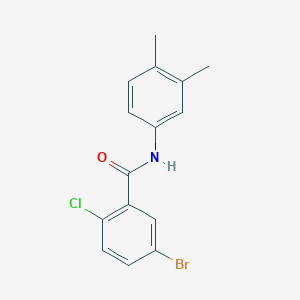

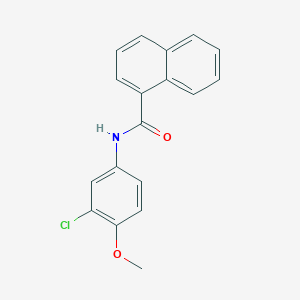

![molecular formula C19H19N3O2 B5867218 3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5867218.png)

3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile

Overview

Description

3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile, also known as DAPN, is a chemical compound that has been used in scientific research for many years. This compound is known for its unique properties, which make it useful in a variety of applications.

Scientific Research Applications

Optical Materials

- Nonlinear Optical Limiting: Thiophene dyes, including a derivative similar to the mentioned compound, have been studied for their potential in optoelectronic devices. These substances show promise in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. They demonstrate nonlinear absorption and optical limiting behavior under specific laser excitation, attributed to a two-photon absorption process (Anandan et al., 2018).

Catalytic Activity in Chemical Processes

- Catalysis in Cyclohexene Oxidation: A study on novel iron(II) and cobalt(II) phthalocyanine complexes, synthesized from a derivative of the compound , highlights their use as catalysts in cyclohexene oxidation. These complexes are particularly effective in selectively oxidizing cyclohexene to various products, with one iron(II) phthalocyanine complex showing significant selectivity and minimal destruction of the catalyst (Saka et al., 2013).

Polymerization and Material Science

- Polymerization Processes: The compound has been examined in the context of polymerization, specifically in the development of a universal alkoxyamine for "living" free radical polymerizations. This research is crucial for the controlled polymerization of various vinyl monomers, leading to new possibilities in polymer chemistry (Benoit et al., 1999).

Environmental Applications

- Environmental Contaminant Removal: Research into multipurpose polymeric particles, utilizing acrylonitrile as a core-forming monomer, demonstrates potential environmental applications. These particles can be used for the removal of organic contaminants and as a template for preparing catalysts in chemical reactions (Sahiner et al., 2011).

Medical and Pharmaceutical Research

- Cancer Cell Growth Inhibition: A family of 2-phenylacrylonitriles, related to the compound , has been identified for their ability to inhibit the growth of human cancer cell lines. One compound, in particular, demonstrated selective growth inhibition of an estrogen receptor-positive breast cancer cell line, offering potential leads in cancer treatment (Tarleton et al., 2011).

properties

IUPAC Name |

(E)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-3-21(4-2)18-9-5-15(6-10-18)13-17(14-20)16-7-11-19(12-8-16)22(23)24/h5-13H,3-4H2,1-2H3/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWFRCAEIRJPOI-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)

![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)

![3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5867173.png)

![3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5867193.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5867208.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867213.png)

![1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5867216.png)

![5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5867226.png)